molecular formula C9H12N2O3S B13537809 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid

Cat. No.: B13537809
M. Wt: 228.27 g/mol
InChI Key: ZKKGXBVQDUGNSV-SNAWJCMRSA-N
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Description

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the thiazole derivative and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the double bond in the prop-2-enoic acid moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the dimethylamino and methoxy groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4-methoxy-1,3-thiazole: Lacks the prop-2-enoic acid moiety.

    4-Methoxy-1,3-thiazole-2-carboxylic acid: Lacks the dimethylamino group.

    2-(Dimethylamino)-1,3-thiazole-4-carboxylic acid: Different substitution pattern on the thiazole ring.

Uniqueness

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid is unique due to the presence of both the dimethylamino and methoxy groups on the thiazole ring, along with the prop-2-enoic acid moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C9H12N2O3S/c1-11(2)9-10-8(14-3)6(15-9)4-5-7(12)13/h4-5H,1-3H3,(H,12,13)/b5-4+

InChI Key

ZKKGXBVQDUGNSV-SNAWJCMRSA-N

Isomeric SMILES

CN(C)C1=NC(=C(S1)/C=C/C(=O)O)OC

Canonical SMILES

CN(C)C1=NC(=C(S1)C=CC(=O)O)OC

Origin of Product

United States

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